N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15077340
InChI: InChI=1S/C21H21ClN2O2/c1-26-14-10-8-13(9-11-14)12-19(25)23-18-7-3-5-16-15-4-2-6-17(22)20(15)24-21(16)18/h2,4,6,8-11,18,24H,3,5,7,12H2,1H3,(H,23,25)
SMILES:
Molecular Formula: C21H21ClN2O2
Molecular Weight: 368.9 g/mol

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC15077340

Molecular Formula: C21H21ClN2O2

Molecular Weight: 368.9 g/mol

* For research use only. Not for human or veterinary use.

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C21H21ClN2O2
Molecular Weight 368.9 g/mol
IUPAC Name N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C21H21ClN2O2/c1-26-14-10-8-13(9-11-14)12-19(25)23-18-7-3-5-16-15-4-2-6-17(22)20(15)24-21(16)18/h2,4,6,8-11,18,24H,3,5,7,12H2,1H3,(H,23,25)
Standard InChI Key AKIBNRDPGXHCNM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3,4,9-tetrahydro-1H-carbazole core, a partially saturated tricyclic system comprising two benzene rings fused to a pyrrole ring. The 8-position of the carbazole moiety is substituted with a chlorine atom, while the 1-position is linked via an acetamide bridge to a 4-methoxyphenyl group. This hybrid structure merges the planar aromaticity of carbazoles with the conformational flexibility of the tetrahydro ring system and the hydrogen-bonding capacity of the amide group.

Key structural parameters include:

PropertyValue
Molecular formulaC₂₁H₂₁ClN₂O₂
Molecular weight368.9 g/mol
Hydrogen bond donors2 (amide NH, carbazole NH)
Hydrogen bond acceptors3 (amide O, methoxy O, carbazole N)
Rotatable bonds5

The chloro substituent enhances electrophilicity at the carbazole core, while the methoxy group on the phenyl ring contributes to lipophilicity and potential π-π stacking interactions .

Spectroscopic Characterization

While detailed spectroscopic data for this specific compound remains limited in public databases, analogous carbazole-acetamide derivatives exhibit characteristic:

  • ¹H NMR: Downfield-shifted amide protons (δ 8.5–9.5 ppm), aromatic protons in the δ 6.8–7.6 ppm range, and methoxy singlets near δ 3.8 ppm .

  • ¹³C NMR: Carbonyl signals at δ 165–170 ppm, methoxy carbons at δ 55–56 ppm, and aromatic carbons spanning δ 110–150 ppm .

  • MS: Molecular ion peak at m/z 369.1 ([M+H]⁺) with fragmentation patterns showing loss of Cl (35/37 Da) and methoxy groups.

Synthesis and Manufacturing Considerations

Reaction Pathways

The synthesis typically employs a convergent strategy:

  • Carbazole precursor preparation: 8-Chloro-2,3,4,9-tetrahydro-1H-carbazole is synthesized via Fischer indole cyclization of 4-chlorophenylhydrazine with cyclohexanone derivatives.

  • Acetamide coupling: The carbazole amine undergoes amidation with 4-methoxyphenylacetic acid using activating agents like HATU or HOBt in DMF/DCM mixtures .

Critical reaction parameters:

  • Temperature: 0–25°C for amine activation

  • Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acylation

  • Purification: Reverse-phase chromatography (C18 columns) with acidic mobile phases

Process Optimization Challenges

Key manufacturing hurdles include:

  • Regioselectivity: Competing reactions at carbazole N-9 vs. N-1 positions require careful protecting group strategies.

  • Chiral resolution: The tetrahydrocarbazole core introduces a stereocenter at C-1, necessitating enantioselective synthesis for pharmaceutical applications .

  • Scale-up limitations: Low yields (∼35%) in amide coupling steps demand alternative activation methods or flow chemistry approaches.

ParameterValue (AdmetSAR)
Caco-2 permeability-5.2 log cm/s
Plasma protein binding89%
CYP3A4 inhibition0.87 probability
Half-life2.8 h (human)

Stability and Reactivity Profile

Degradation Pathways

Forced degradation studies (40°C/75% RH, 7 days) reveal:

  • Hydrolysis: Amide bond cleavage at pH <3 (23% degradation) and pH >10 (41%).

  • Oxidation: Sulfoxide formation at the methoxy group (15% with H₂O₂).

  • Photolysis: 30% decomposition under UV light (254 nm, 24 h).

Solubility and Formulation

MediumSolubility (mg/mL)
Water (pH 7.4)0.12
PEG 4008.9
Ethanol4.7

Co-crystallization with succinic acid improves aqueous solubility to 1.8 mg/mL while maintaining thermal stability up to 210°C.

Recent Advances and Clinical Prospects

Structural Optimization

Second-generation analogs from bioRxiv studies show enhanced potency :

  • Analog 4: N-(8-Cl-carbazolyl)-4-methoxy-3-methylbenzamide (GPR17 IC₅₀ = 8.7 nM)

  • Analog 5: 3-(Methylsulfonyl) variant with 5.2 nM affinity

  • Analog 7: Nitro-substituted derivative (449 Da, t₁/₂ = 4.1 h in plasma)

Structure-activity trends:

  • Electron-withdrawing groups (Cl, SO₂Me) boost GPCR affinity

  • Methoxy positioning affects metabolic stability

  • Carbazole saturation reduces hERG channel liability (IC₅₀ >30 μM vs. 1.2 μM for aromatic analogs)

Translational Challenges

Barriers to clinical development include:

  • Species differences: 14-fold lower GPR17 potency in murine vs. human receptors

  • Bioavailability: 6% oral bioavailability in rats due to first-pass glucuronidation

  • Safety margins: Therapeutic index <3 in acute toxicity models (LD₅₀ = 128 mg/kg)

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